Product packaging for Bis(trimethylsilyl)dodecylphosphonate(Cat. No.:CAS No. 1242248-74-3)

Bis(trimethylsilyl)dodecylphosphonate

Cat. No.: B6310302
CAS No.: 1242248-74-3
M. Wt: 394.7 g/mol
InChI Key: YVPLUQQEYHCVNJ-UHFFFAOYSA-N
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Description

Significance of Bis(trimethylsilyl) Structures in Synthetic Chemistry

The trimethylsilyl (B98337) (TMS) group, with the formula -Si(CH₃)₃, is a cornerstone of modern organic synthesis. wikipedia.org Its incorporation into molecules, a process known as silylation, is often used to temporarily protect reactive functional groups such as alcohols, phenols, and carboxylic acids. wikipedia.org The TMS group is chemically inert under many conditions and its large size can provide steric hindrance, preventing unwanted reactions. wikipedia.org

Beyond its role as a protecting group, the use of bis(trimethylsilyl) reagents is widespread. For instance, bis(trimethylsilyl)acetamide (BSA) is a powerful silylating agent used to introduce TMS groups onto other molecules. wikipedia.org Similarly, bis(trimethylsilyl) sulfide (B99878) is employed to convert metal oxides and chlorides into their corresponding sulfides. wikipedia.org The presence of two trimethylsilyl groups in a molecule can significantly influence its reactivity and physical properties. In the context of bis(trimethylsilyl)phosphonates, the two TMS groups are attached to the oxygen atoms of the phosphonate (B1237965) core.

The silylation of phosphonate esters to form bis(trimethylsilyl)phosphonates is a key transformation. This can be achieved using reagents like bromotrimethylsilane (B50905) (BTMS). nih.gov This reaction is notable for its efficiency and compatibility with a wide range of functional groups. nih.gov The resulting bis(trimethylsilyl) phosphonate is readily desilylated, highlighting the utility of the TMS group as a protecting element in the synthesis of phosphonic acids. nih.gov

Overview of Phosphonate Ester Chemistry

Phosphonate esters are organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to an organic group (in this case, a dodecyl chain), and single-bonded to two alkoxy or aryloxy groups. atamanchemicals.comwikipedia.org Their general formula is R-PO(OR')₂. atamanchemicals.com These compounds are esters of phosphonic acids (R-PO(OH)₂). atamanchemicals.comwikipedia.org

The chemistry of phosphonate esters has been explored since the early 20th century, with significant developments occurring after World War II. atamanchemicals.com They are synthesized through various methods, most notably the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgyoutube.com Another common method is the Pudovik reaction. wikipedia.org

Phosphonate esters are known for their chemical stability, particularly the high resistance of the phosphorus-carbon bond to hydrolysis. atamanchemicals.com However, the ester bonds (P-O-C) can be cleaved under acidic or basic conditions. wikipedia.orgnih.gov This reactivity is fundamental to their use as intermediates in the synthesis of other compounds, including phosphonic acids. nih.gov They have found widespread applications as flame retardants, plasticizers, and in the agricultural industry. atamanchemicals.com

Research Trajectory of Bis(trimethylsilyl)dodecylphosphonate within Academic Contexts

While extensive research exists on the broader classes of phosphonate esters and bis(trimethylsilyl) compounds, the specific academic focus on this compound is more niche. Its primary identified role is as a specialized coupling agent. sikemia.com Coupling agents are molecules that promote adhesion between dissimilar materials. In the case of this compound, its structure suggests a mode of action where the long dodecyl chain imparts hydrophobicity and lubricity, while the bis(trimethylsilyl)phosphonate headgroup can react with surfaces containing hydroxyl groups (like silica (B1680970) or metal oxides), forming stable covalent bonds. This type of surface modification is a significant area of research in materials science.

The synthesis of this compound would likely follow established methods for the silylation of phosphonate esters. This would involve the initial synthesis of a dialkyl dodecylphosphonate, followed by transesterification or silylation with a trimethylsilylating agent. The reactivity of the Si-O-P linkage is central to its function as a coupling agent, allowing for the covalent attachment of the dodecylphosphonate moiety to a substrate.

Further academic research into this compound could explore the kinetics and mechanisms of its surface reactions, the properties of the resulting modified surfaces in various environments, and potential applications in areas such as anti-fouling coatings, lubrication for micro-electro-mechanical systems (MEMS), or as a hydrophobic treatment for glass and ceramics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H43O3PSi2 B6310302 Bis(trimethylsilyl)dodecylphosphonate CAS No. 1242248-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[dodecyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H43O3PSi2/c1-8-9-10-11-12-13-14-15-16-17-18-22(19,20-23(2,3)4)21-24(5,6)7/h8-18H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPLUQQEYHCVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H43O3PSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bis Trimethylsilyl Dodecylphosphonate

Direct Synthesis Approaches

Direct synthesis focuses on the final conversion of dodecylphosphonic acid or its derivatives into the target bis(trimethylsilyl) ester. This is typically accomplished in a single key step involving the introduction of the trimethylsilyl (B98337) groups.

Utilization of Silylating Reagents

The conversion of the P-OH groups of dodecylphosphonic acid to P-O-SiMe₃ groups is the crucial transformation in synthesizing bis(trimethylsilyl)dodecylphosphonate. This is accomplished using various silylating agents, each with distinct reactivity and procedural requirements. Silylation is a widely used derivatization technique that replaces active hydrogens on compounds like phosphonic acids with a trimethylsilyl group, resulting in derivatives that are more volatile and thermally stable. sigmaaldrich.comsigmaaldrich.com

Chlorotrimethylsilane (B32843) (TMS-Cl): This is a common and cost-effective silylating agent. The reaction involves the nucleophilic attack of the phosphonate (B1237965) oxygen on the silicon atom of TMS-Cl. This process releases hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and neutralize the corrosive HCl, a stoichiometric amount of a base, typically a tertiary amine like triethylamine (B128534) or pyridine, is required. The base forms an insoluble hydrochloride salt, which can be removed by filtration. The reaction is generally carried out in an inert, aprotic solvent.

Hexamethyldisilazane (HMDS): HMDS is a less reactive silylating agent compared to TMS-Cl. Its primary advantage is that the byproduct of the reaction is ammonia (B1221849), a volatile gas that can be easily removed from the reaction mixture, simplifying purification. However, due to its lower reactivity, the silylation of phosphonic acids with HMDS often requires a catalyst or more forceful conditions, such as elevated temperatures, to proceed efficiently. orgsyn.org Catalysts like saccharin or small amounts of strong acids can be used to activate the HMDS. orgsyn.org

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful and versatile silylating agent that reacts rapidly with a wide range of compounds containing active hydrogens. sigmaaldrich.comsigmaaldrich.com When it reacts with a phosphonic acid, it readily donates its two trimethylsilyl groups. The byproducts, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile, which facilitates their removal and the isolation of the pure product. sigmaaldrich.com The high reactivity of BSTFA often allows the reaction to proceed under mild conditions, sometimes without the need for an additional solvent. For particularly stubborn or sterically hindered substrates, a catalyst such as trimethylchlorosilane (TMCS) is often added to BSTFA to further increase its silylating power. sigmaaldrich.com

Phosphorylation Strategies

While the direct silylation of dodecylphosphonic acid is the most common route, phosphorylation strategies focus on the formation of the crucial P-C bond. The most prevalent method for creating alkylphosphonates is the Michaelis-Arbuzov reaction. researchgate.netorgsyn.org This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide, like 1-bromododecane. researchgate.netnih.gov This reaction forms a dialkyl dodecylphosphonate. This dialkyl ester intermediate is then hydrolyzed under acidic or basic conditions to yield the dodecylphosphonic acid precursor, which is subsequently silylated as described above.

Phosphorylation: 1-Bromododecane + Triethyl phosphite → Diethyl dodecylphosphonate

Hydrolysis & Silylation: Diethyl dodecylphosphonate → Dodecylphosphonic acid → this compound

Optimization of Reaction Conditions and Yields

Achieving a high yield of pure this compound requires the careful optimization of several reaction parameters. The principles of optimizing silylation reactions, though specific to the substrate, generally involve manipulating the same set of variables to maximize product formation and minimize side reactions. mdpi.comnih.gov

Key parameters for optimization include:

Choice of Silylating Reagent: As detailed above, the reactivity varies significantly between reagents. BSTFA is highly reactive, while HMDS is weaker. The choice depends on the desired reaction speed, required purity, and cost considerations.

Solvent: The solvent must be aprotic and inert to the silylating agent. Common choices include acetonitrile, dichloromethane, pyridine, and dimethylformamide (DMF). researchgate.net The polarity and solvating power of the solvent can influence reaction rates.

Temperature: Many silylation reactions can proceed at room temperature, particularly with reactive agents like BSTFA. sigmaaldrich.com However, for less reactive agents like HMDS or for sterically hindered substrates, heating may be necessary to increase the reaction rate and drive the reaction to completion. orgsyn.org Systematic optimization might involve testing temperatures from ambient up to the boiling point of the solvent. mdpi.com

Reaction Time: The time required for complete derivatization can range from minutes to several hours. sigmaaldrich.com The progress of the reaction can be monitored using analytical techniques like GC-MS or NMR spectroscopy until the starting material is fully consumed.

Catalyst: For reagents like HMDS, or for difficult silylations even with BSTFA, a catalyst is crucial. Trimethylchlorosilane (TMCS) is a common choice, typically added at 1-10% concentration, to enhance the reactivity of the primary silylating agent. sigmaaldrich.com

The following table summarizes how these parameters can be adjusted to optimize the synthesis.

ParameterInfluence on ReactionOptimization Strategy
Silylating ReagentDetermines reactivity, byproducts, and reaction conditions. BSTFA is highly reactive; HMDS is less reactive.Select based on substrate reactivity and desired process (e.g., ease of byproduct removal).
SolventAffects solubility of reactants and can influence reaction rate.Screen aprotic solvents like acetonitrile, DMF, pyridine, or THF for best results.
TemperatureHigher temperatures increase reaction rates but can also lead to side products.Start at room temperature and increase incrementally (e.g., 50-100 °C) if the reaction is slow.
ConcentrationUsing an excess of the silylating reagent ensures complete conversion of the phosphonic acid.A molar ratio of at least 2:1 (silylating agent to active hydrogen) is recommended.
CatalystCan dramatically increase the rate of silylation, especially for less reactive agents or substrates.Add a catalyst like TMCS (1-10%) if the reaction with the primary agent alone is incomplete.

Precursor Chemistry and Intermediate Transformations

The synthesis of the final product is critically dependent on the successful preparation of its immediate precursor, dodecylphosphonic acid, and the subsequent transformation of this intermediate.

Synthesis of Dodecylphosphonate Precursors

The most common and robust method for synthesizing the dodecylphosphonate carbon-phosphorus backbone is the Michaelis-Arbuzov reaction . researchgate.netnih.gov This reaction is a cornerstone in the formation of phosphonate esters. orgsyn.org

The process begins with two key reactants:

A trialkyl phosphite , such as triethyl phosphite.

An alkyl halide , in this case, a 12-carbon alkyl halide like 1-bromododecane.

The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom in the triethyl phosphite on the electrophilic carbon of 1-bromododecane. researchgate.net This forms a phosphonium (B103445) salt intermediate. In a subsequent step, the displaced bromide anion attacks one of the ethyl groups on the phosphonium intermediate in a second SN2 reaction, yielding the stable diethyl dodecylphosphonate and ethyl bromide as a byproduct. researchgate.net The reaction is typically driven by heating the neat reactants, often at temperatures between 120-160 °C. researchgate.net

Once the diethyl dodecylphosphonate intermediate is formed and purified, it must be converted to dodecylphosphonic acid. This is achieved through hydrolysis, which cleaves the ethyl ester groups. This dealkylation can be performed under harsh acidic conditions, for example, by refluxing with concentrated hydrochloric acid. beilstein-journals.org After the reaction, water and excess acid are removed, often by distillation, to yield the crude dodecylphosphonic acid, which can then be purified for the final silylation step. beilstein-journals.org

Silylation of Phosphonic Acid Derivatives

The final step in the synthesis is the silylation of the two acidic hydroxyl groups of the dodecylphosphonic acid precursor. This transformation is an esterification process where trimethylsilyl groups replace the acidic protons. A common and effective method for this is the McKenna reaction, which utilizes halotrimethylsilanes. beilstein-journals.org For instance, reacting dodecylphosphonic acid with an excess of bromotrimethylsilane (B50905) or chlorotrimethylsilane (in the presence of a base) in an inert solvent like acetonitrile leads to the formation of the bis-silylated intermediate.

The mechanism involves the sequential silylation of the two P-OH groups. The oxygen atom acts as a nucleophile, attacking the silicon atom of the silylating agent and displacing the halide. The use of at least two equivalents of the silylating agent is necessary to ensure both hydroxyl groups react. The resulting this compound is the final desired product. The reaction is often quantitative, and purification involves removing the solvent and any volatile byproducts under vacuum.

Multi-step Synthetic Pathways

The synthesis of this compound is typically achieved through a multi-step process that first establishes the carbon-phosphorus bond to form a dodecylphosphonate intermediate, followed by silylation of the phosphonic acid or its ester.

A primary and well-established method for forming the C-P bond is the Michaelis-Arbuzov reaction . wikipedia.orgorganic-chemistry.org This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide, in this case, 1-halododecane (e.g., 1-bromododecane). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide. This is followed by the dealkylation of the resulting phosphonium salt intermediate by the displaced halide ion to yield the corresponding dialkyl dodecylphosphonate. jk-sci.comyoutube.com

Following the formation of the dialkyl dodecylphosphonate, the next crucial step is the conversion to this compound. This is typically achieved through a silylation reaction. One common method involves the reaction of the dialkyl dodecylphosphonate with a silylating agent like bromotrimethylsilane (TMSBr). This process leads to the cleavage of the alkyl-oxygen bond of the phosphonate ester and the formation of a silicon-oxygen bond, yielding the desired bis(trimethylsilyl) ester and the corresponding alkyl bromide as a byproduct.

Alternatively, the dialkyl dodecylphosphonate can first be hydrolyzed to dodecylphosphonic acid, which is then silylated. The hydrolysis can be carried out under acidic or basic conditions. The subsequent silylation of the phosphonic acid can be performed using a variety of silylating agents, such as hexamethyldisilazane (HMDS) or a mixture of trimethylchlorosilane (TMSCl) and a base like triethylamine or pyridine. researchgate.net The use of HMDS is often advantageous as the only byproduct is ammonia, which is easily removed. researchgate.net

Table 1: Proposed Multi-step Synthesis of this compound

Step Reaction Reactants Reagents/Conditions Product
1 Michaelis-Arbuzov Reaction 1-Bromododecane, Triethyl phosphite Heat (e.g., 150-160 °C), neat Diethyl dodecylphosphonate
2 Silylation Diethyl dodecylphosphonate Bromotrimethylsilane (TMSBr), neat or in a non-protic solvent This compound
Alternative Step 2a Hydrolysis Diethyl dodecylphosphonate Concentrated HCl, reflux Dodecylphosphonic acid

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov These principles can be applied to the synthesis of this compound to enhance its sustainability.

Solvent-Free Methods and Alternative Media

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents (VOCs). The Michaelis-Arbuzov reaction, a cornerstone of the synthesis, can often be performed under solvent-free (neat) conditions by heating the neat reactants. jk-sci.com This approach minimizes solvent waste and simplifies product purification.

When a solvent is necessary, the choice of a greener alternative is crucial. For the silylation step, replacing chlorinated solvents like dichloromethane with more benign options such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact.

Ionic liquids have also emerged as alternative reaction media for various organic transformations, including phosphonate synthesis. Their low vapor pressure and high thermal stability can be advantageous. While specific applications to bis(trimethylsilyl) alkylphosphonate synthesis are not widely reported, the potential for using ionic liquids to facilitate the reaction and product separation is an area for further investigation.

Catalytic Approaches in Synthesis

The introduction of catalysts can lead to more efficient and atom-economical synthetic routes. While the traditional Michaelis-Arbuzov reaction is often thermally driven, catalytic versions have been developed for certain substrates. For instance, Lewis acids have been shown to mediate the Michaelis-Arbuzov reaction at room temperature, offering a milder alternative to high-temperature conditions. organic-chemistry.org

In the context of silylation, catalytic methods can also be employed. For example, the silylation of phosphonic acids can be catalyzed by the addition of a small amount of a silylating agent like trimethylchlorosilane to activate the primary silylating agent, such as hexamethyldisilazane.

Furthermore, the development of solid-supported catalysts could facilitate easier separation and recycling, aligning with green chemistry principles. For instance, the use of solid acid or base catalysts for the hydrolysis of the dialkyl phosphonate intermediate or for promoting the silylation step could offer a more sustainable process. Although not specifically detailed for this compound, the use of ZnO nanoparticles as a catalyst in the synthesis of other organophosphonates in water points towards the potential of heterogeneous catalysis in this field. researchgate.net

Table 2: Green Chemistry Approaches in the Synthesis of this compound

Green Chemistry Principle Application to Synthesis Potential Benefits
Waste Prevention Solvent-free Michaelis-Arbuzov reaction. Reduced solvent waste, simplified workup.
Safer Solvents and Auxiliaries Use of 2-MeTHF or CPME instead of chlorinated solvents for silylation. Lower toxicity and environmental persistence.
Design for Energy Efficiency Lewis acid-catalyzed Michaelis-Arbuzov reaction at room temperature. Reduced energy consumption compared to thermal methods.

| Catalysis | Use of catalysts for silylation; exploration of solid-supported catalysts. | Increased reaction rates, potential for catalyst recycling, milder reaction conditions. |

Chemical Reactivity and Transformations of Bis Trimethylsilyl Dodecylphosphonate

Hydrolysis and Desilylation Reactions

Bis(trimethylsilyl)dodecylphosphonate is a key intermediate that readily undergoes hydrolysis and desilylation reactions to yield dodecylphosphonic acid and its derivatives. This reactivity is central to its utility in organic synthesis, allowing for the introduction of the dodecylphosphonate moiety in a protected form, which can be subsequently deprotected under mild conditions.

Formation of Dodecylphosphonic Acid Derivatives

The primary transformation of this compound is its conversion to dodecylphosphonic acid. This is typically achieved through a process known as the McKenna reaction, which involves the dealkylation of dialkyl phosphonates using a silyl (B83357) halide, most commonly bromotrimethylsilane (B50905) (BTMS), followed by solvolysis of the resulting bis(trimethylsilyl) ester. nih.govnih.gov The hydrolysis of the bis(trimethylsilyl) phosphonate (B1237965) is facile and can be accomplished by treatment with water or an alcohol like methanol. nih.govresearchgate.nettandfonline.com This two-step, one-pot procedure is highly efficient for preparing phosphonic acids from their dialkyl esters. tandfonline.com

Step 2: Hydrolysis/Methanolysis Dodecyl-P(=O)(OSiMe₃)₂ + 2 H₂O → Dodecyl-P(=O)(OH)₂ + 2 Me₃SiOH or Dodecyl-P(=O)(OSiMe₃)₂ + 2 MeOH → Dodecyl-P(=O)(OH)₂ + 2 Me₃SiOMe

This method is advantageous due to its mild reaction conditions, which are compatible with a wide range of functional groups that might be sensitive to harsher acidic or basic hydrolysis methods. nih.govnih.gov The progress of the silylation and subsequent hydrolysis can be conveniently monitored by ³¹P NMR spectroscopy, where the exchange of alkyl groups for trimethylsilyl (B98337) groups results in a characteristic upfield shift of the phosphorus signal. nih.gov

Reaction Kinetics and Mechanisms of Desilylation

The desilylation of bis(trimethylsilyl) phosphonates is a crucial step in the synthesis of phosphonic acids. The mechanism of this reaction is generally understood to proceed via a nucleophilic attack on the silicon atom.

In the context of the McKenna reaction, the dealkylation of a dialkyl phosphonate to form the bis(trimethylsilyl) phosphonate is the initial and often rate-determining step. The reaction of the dialkyl phosphonate with bromotrimethylsilane (BTMS) is believed to involve the nucleophilic attack of the phosphonyl oxygen on the silicon atom of BTMS. This is followed by the departure of a bromide ion, which then attacks the alkyl group of the phosphonate ester, leading to the formation of an alkyl bromide and a silyl phosphonate ester. This process is repeated for the second alkyl group to yield the bis(trimethylsilyl) phosphonate. nih.gov

The subsequent hydrolysis of the bis(trimethylsilyl) phosphonate is typically rapid. The mechanism involves the nucleophilic attack of a water or alcohol molecule on the silicon atom of the trimethylsilyl group. This leads to the cleavage of the P-O-Si bond and the formation of the phosphonic acid and a trimethylsilanol (B90980) or trimethylsilyl ether byproduct. The high reactivity of the Si-O bond in the silyl ester towards hydrolysis drives this reaction to completion. researchgate.netnih.gov

The table below summarizes typical conditions for the dealkylation of phosphonate esters, a process analogous to the formation and subsequent hydrolysis of this compound.

Starting Material (Dialkyl Phosphonate)ReagentSolventTemperatureTimeProductReference
Diethyl MethylphosphonateTMSBrAcetonitrile80°C (MW)5 minMethylphosphonic Acid nih.gov
Diisopropyl MethylphosphonateTMSBrAcetonitrile80°C (MW)15 minMethylphosphonic Acid nih.gov
Diethyl (bromodifluoromethyl)phosphonateTMSBrAcetonitrile80°C (MW)10 min(Bromodifluoromethyl)phosphonic Acid nih.gov

Nucleophilic and Electrophilic Reactivity

The reactivity of this compound is characterized by both nucleophilic and electrophilic behavior, making it a versatile intermediate in organic synthesis.

Reactions with Organic Electrophiles

The phosphorus atom in bis(trimethylsilyl) phosphonates can exhibit nucleophilic character. While specific studies on this compound are limited, the reactivity of the closely related bis(trimethylsilyl)phosphonite [HP(OSiMe₃)₂], often referred to as BTSP, provides a strong indication of this behavior. BTSP is known to react as a nucleophile with a variety of electrophiles. For example, it undergoes hydrophosphination of olefins under UV irradiation in a catalyst-free manner. researchgate.netacs.org It also reacts with imines in a phospha-Mannich type reaction to form α-amino-H-phosphinic acids after hydrolysis. researchgate.net

Furthermore, silylated phosphonites can participate in sila-Arbuzov reactions with alkyl halides, and in Abramov reactions with aldehydes and ketones. nih.gov These reactions highlight the nucleophilic potential of the phosphorus center in silylated phosphorus compounds. By analogy, this compound, although a phosphonate rather than a phosphonite, may exhibit some nucleophilic character at the phosphorus atom, particularly in the presence of a strong electrophile or under conditions that promote the formation of a more reactive species.

Utility as a Synthon in Complex Molecule Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. nih.gov this compound can be considered a synthon for the dodecylphosphonate anion or a related nucleophilic species. Its utility lies in its ability to introduce the dodecylphosphonate group into a target molecule, with the trimethylsilyl groups serving as protecting groups that can be easily removed.

The application of related bis(trimethylsilyl) phosphonates and phosphites in the synthesis of more complex molecules is well-documented. For instance, tris(trimethylsilyl) phosphite (B83602) has been used in reactions with acyl chlorides to produce hydroxymethylene bis-phosphonic acids after methanolysis. tandfonline.com Similarly, the reaction of silylated phosphonites with various electrophiles, as discussed in the previous section, leads to the formation of functionalized phosphinates and phosphonates, which are valuable building blocks in medicinal chemistry and materials science. nih.gov

The use of this compound as a synthon allows for the strategic construction of complex molecules containing the dodecylphosphonate moiety, which might otherwise be difficult to achieve due to the reactivity of the free phosphonic acid group.

Thermal and Chemical Stability under Various Conditions

The stability of this compound under different conditions is an important consideration for its storage and use in synthesis.

Thermal Stability: Specific data on the thermal decomposition of this compound is not extensively reported. However, general knowledge of organosilicon and organophosphorus compounds suggests that it possesses reasonable thermal stability under anhydrous conditions. The thermal decomposition of related bis(trimethylsilyl) compounds, such as bis(trimethylsilyl)mercury, has been studied, indicating that decomposition pathways can be influenced by the solvent and may involve bimolecular reactions. rsc.org The stability of bis(trimethylsilyl)amide complexes of transition metals has also been investigated, with some complexes showing limited stability at room temperature. nih.gov For comparison, some organophosphorus ionic liquids with tetraarylphosphonium cations have demonstrated exceptional thermal stability, withstanding temperatures up to 300°C. nih.govkyoto-u.ac.jp It is likely that the thermal stability of this compound is sufficient for typical synthetic applications, which are often carried out at or below room temperature, but it may decompose at elevated temperatures.

Chemical Stability: The chemical stability of this compound is largely dictated by the reactivity of the trimethylsilyl ester groups. These groups are highly susceptible to hydrolysis, as discussed in Section 3.1.1. Therefore, the compound is not stable in the presence of water or protic solvents, especially under acidic or basic conditions which can catalyze the hydrolysis. nih.gov

Under anhydrous acidic conditions, the P-O-Si bond can be cleaved. Similarly, under anhydrous basic conditions, while less reactive than towards acid, the silyl ester can also be cleaved. The sensitivity to moisture necessitates that the compound be handled and stored under inert and anhydrous conditions to prevent premature hydrolysis. The trimethylsilyl groups can also react with other nucleophiles, which forms the basis of their use as protecting groups. For example, lithium bis(trimethylsilyl) phosphate (B84403) has been shown to react with hydrogen fluoride. acs.org

The table below provides a qualitative summary of the expected stability of this compound under various conditions, inferred from the general reactivity of silyl esters and related compounds.

ConditionStabilityNotes
Anhydrous, NeutralModerately StableShould be stored under inert atmosphere.
Aqueous, NeutralUnstableReadily hydrolyzes to dodecylphosphonic acid.
Aqueous, AcidicHighly UnstableHydrolysis is accelerated.
Aqueous, BasicUnstableHydrolysis occurs.
Anhydrous, AcidicPotentially UnstableSusceptible to cleavage by strong acids.
Anhydrous, BasicMore Stable than AcidicGenerally less reactive than towards acids, but can still react.
Elevated Temperature (Anhydrous)Limited StabilityProne to decomposition at high temperatures.

Derivatization Strategies for Analytical and Synthetic Purposes

Formation of Modified Silylated Derivatives

The formation of modified derivatives from this compound hinges on the controlled reactivity of its silyl ester moieties. The lability of the silicon-oxygen bond is a key feature that is exploited in these transformations.

One of the most fundamental derivatization pathways is the selective cleavage of the TMS groups. This is often achieved through solvolysis, particularly with alcohols like methanol. This process, known as methanolysis, can selectively remove the silyl groups to yield the corresponding phosphonic acid under controlled conditions, often leaving other ester functionalities within a molecule untouched. beilstein-journals.org The reaction of alkyl phosphonates with trimethylsilyl bromide (TMSBr) followed by methanolysis is a well-established two-step method to generate phosphonic acids, which proceeds via a trimethylsilyl phosphonate intermediate. beilstein-journals.org This inherent reactivity allows for the replacement of the TMS group with other moieties.

For instance, by carefully controlling stoichiometry, it is possible to selectively cleave one TMS group, which can then be re-silylated with a different silylating agent (e.g., one bearing a functional handle or a bulkier silyl group like tert-butyldimethylsilyl, TBDMS) to create a mixed silylated phosphonate. This approach allows for fine-tuning of the compound's properties, such as solubility, stability, or chromatographic behavior. Silylation is a powerful and widely used derivatization tool for increasing the volatility and thermal stability of polar compounds for analysis by gas chromatography-mass spectrometry (GC/MS). nih.govresearchgate.net

Another significant strategy involves the conversion of the silyl phosphonate into a mixed phosphonate ester. This can be achieved by first activating the phosphonate. For example, treatment with oxalyl chloride can convert a phosphonate ester into a more reactive phosphonyl chloride intermediate. This intermediate can then react with a wide range of nucleophiles, such as alcohols, phenols, or amines, to yield mixed diesters or phosphonamidates. mdpi.comresearchgate.net This method provides access to a diverse library of derivatives where one of the trimethylsilyl groups is replaced by an alkyl, aryl, or amino-acid-based moiety.

The table below outlines potential derivatization reactions starting from this compound, based on established reactivity of analogous compounds.

Starting Material Reagent(s) Resulting Derivative Type Plausible Reaction
This compound1. TMSBr (1 equiv.)2. R'OH / BaseMixed Alkyl/Aryl Trimethylsilyl DodecylphosphonateSelective desilylation followed by esterification
This compoundR'OH (e.g., Methanol)Dodecylphosphonic AcidComplete desilylation via solvolysis beilstein-journals.org
This compound1. (COCl)₂2. R'OHMixed Alkyl/Aryl Trimethylsilyl DodecylphosphonateActivation to phosphonyl chloride followed by esterification mdpi.comresearchgate.net
This compound1. H₂O/controlled pH2. R'₃SiClMixed Silylated DodecylphosphonatePartial hydrolysis to mono-silylated species followed by re-silylation

This table is illustrative of potential reactions based on the known chemistry of silyl phosphonates. R' represents an alkyl or aryl group.

Impact on Reactivity and Selectivity

The derivatization of this compound has a profound impact on the resulting molecule's reactivity and selectivity. By modifying the silyl groups or replacing them with other functionalities, both the electronic and steric environment around the central phosphorus atom are altered.

Electronic Effects: Replacing a trimethylsilyl group with an electron-withdrawing group, such as a phenyl or nitrophenyl group, would increase the electrophilicity of the phosphorus atom. This would make the phosphonate more susceptible to nucleophilic attack. Conversely, replacing a TMS group with a more electron-donating alkyl group would decrease the phosphorus atom's electrophilicity, potentially making it more resistant to hydrolysis. The P-O-Si bond itself is a key determinant of reactivity; its cleavage is central to many deprotection and derivatization schemes. nih.gov

Steric Effects: The introduction of bulkier substituents has a significant steric impact. Replacing a TMS group with a larger silyl group (e.g., triisopropylsilyl, TIPS) or a bulky alkyl/aryl group would sterically hinder the phosphorus center. This increased steric bulk can enhance the kinetic stability of the molecule, slowing down reactions such as hydrolysis. nih.gov Furthermore, steric hindrance can impart selectivity in reactions. For example, if a derivatized dodecylphosphonate is used as a reagent, the steric bulk could dictate which face of a prochiral substrate is attacked, leading to diastereoselective or enantioselective transformations. The coordination and reactivity profiles of related bis(trimethylsilyl)phosphide complexes are known to be influenced by such factors. nih.gov

The table below summarizes the expected impact of various derivatization strategies on the properties of the resulting dodecylphosphonate derivative.

Modification Type Example Derivative Expected Impact on Reactivity Expected Impact on Selectivity
Replacement with bulkier silyl groupDodecylphosphonic acid, trimethylsilyl tert-butyldimethylsilyl esterDecreased rate of hydrolysis/nucleophilic attack due to increased steric hindrance.May enhance selectivity in reactions at other molecular sites by blocking certain approaches to the phosphorus center.
Replacement with alkyl/aryl groupDodecylphosphonic acid, methyl trimethylsilyl esterReactivity of the P-O-Me vs. P-O-Si bond will differ significantly. The P-O-Si bond is more readily cleaved by mild methanolysis. beilstein-journals.orgThe two ester groups can be cleaved under different, selective conditions, allowing for sequential transformations. google.com
Conversion to phosphonamidateDodecylphosphonic acid, trimethylsilyl N-alkyl amidateThe P-N bond introduces different reactivity compared to the P-O bond, being susceptible to cleavage under different conditions.Introduces potential for hydrogen bonding and different coordination properties, which can influence selectivity in binding or catalysis.
Formation of phosphonic acidDodecylphosphonic acidThe acidic protons introduce new reactivity, allowing for salt formation and different catalytic activities.The ability to coordinate to metal centers as a mono- or bidentate ligand introduces new avenues for selective catalysis or material synthesis. researchgate.net

This table provides a generalized summary based on established principles of phosphonate chemistry.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Bis(trimethylsilyl)dodecylphosphonate. By analyzing the magnetic properties of ¹H, ¹³C, ²⁹Si, and ³¹P nuclei, a detailed picture of the molecule's connectivity and environment can be constructed.

A combination of one-dimensional NMR experiments provides the foundational data for structural confirmation and purity checks.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the dodecyl chain and the trimethylsilyl (B98337) (TMS) groups. The long alkyl chain will exhibit a series of overlapping multiplets in the upfield region (typically δ 0.8-1.6 ppm), corresponding to the CH₂ groups, and a distinct triplet for the terminal CH₃ group around δ 0.88 ppm. The protons of the two trimethylsilyl groups are chemically equivalent and would appear as a sharp singlet at approximately δ 0.2-0.3 ppm. chemicalbook.comresearchgate.net The methylene (B1212753) group alpha to the phosphorus atom (α-CH₂) would be expected to show a multiplet with coupling to the ³¹P nucleus.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbons of the two equivalent trimethylsilyl groups would produce a signal near δ 1-2 ppm. nih.gov The dodecyl chain carbons would appear as a series of signals in the range of approximately δ 14-35 ppm. The carbon atom directly bonded to the phosphorus (C-P) would be identifiable by its characteristic chemical shift and its coupling to the ³¹P nucleus.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly diagnostic for organophosphorus compounds. organicchemistrydata.org For this compound, a single resonance is expected in the phosphonate (B1237965) region. The chemical shift for bis(trimethylsilyl) phosphonates typically appears in a distinct region, and for this compound, it is anticipated to be in the range of δ 0 to +15 ppm. researchgate.net This technique is particularly sensitive for determining the purity of the compound with respect to other phosphorus-containing species.

²⁹Si NMR Spectroscopy: Silicon-29 NMR, while less common due to the low natural abundance and sensitivity of the ²⁹Si isotope, offers direct insight into the silicon environment. researchgate.net For this compound, a single peak is expected, confirming the presence of the two equivalent trimethylsilyl ester groups. The chemical shift would likely fall in the range of δ 5 to +15 ppm, characteristic of Si-O environments in silyl (B83357) esters. researchgate.net

Table 1: Predicted ¹H, ¹³C, ³¹P, and ²⁹Si NMR Chemical Shifts (δ) for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H -Si(CH₃)₃ ~ 0.2 - 0.3 (singlet)
CH₃ (dodecyl) ~ 0.88 (triplet)
-(CH₂)₁₀- ~ 1.2 - 1.6 (multiplets)
P-CH₂- ~ 1.6 - 2.0 (multiplet)
¹³C -Si(CH₃)₃ ~ 1 - 2
CH₃ (dodecyl) ~ 14
-(CH₂)₁₀- ~ 22 - 32
P-CH₂- ~ 25 - 35 (doublet, ¹JCP)
³¹P P=O ~ 0 - +15
²⁹Si -O-Si(CH₃)₃ ~ +5 - +15

Two-dimensional (2D) NMR techniques are employed to resolve ambiguities in spectral assignments and provide through-bond and through-space correlations. Techniques like HSQC (Heteronuclear Single Quantum Coherence) would correlate the signals of directly bonded ¹H and ¹³C nuclei, confirming the assignments of the dodecyl chain protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings, for instance, between the α-CH₂ protons and the phosphorus atom, or between the trimethylsilyl protons and the silicon and carbon atoms of the TMS group.

Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in its solid form, including details on polymorphism and intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

For this compound, the FT-IR spectrum would be expected to display several characteristic absorption bands. A strong band corresponding to the P=O stretching vibration is typically observed in the region of 1250-1200 cm⁻¹. The Si-O-P linkage would give rise to characteristic stretching vibrations, often seen around 1100-1000 cm⁻¹. The C-H stretching vibrations of the dodecyl chain and trimethylsilyl groups would appear in the 3000-2850 cm⁻¹ region. Additionally, C-H bending vibrations would be present in the 1470-1370 cm⁻¹ range. researchgate.net

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
2950 - 2850 C-H stretch Dodecyl & Trimethylsilyl
1470 - 1370 C-H bend Dodecyl & Trimethylsilyl
1250 - 1200 P=O stretch Phosphonate
1100 - 1000 Si-O-P stretch Silyl Phosphonate Ester
850 - 750 Si-C stretch Trimethylsilyl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. With a molecular formula of C₁₈H₄₃O₃PSi₂, the expected monoisotopic mass is approximately 394.25 g/mol . sikemia.com

Upon ionization, the molecular ion ([M]⁺) may undergo fragmentation. Common fragmentation pathways for trimethylsilyl derivatives involve the loss of a methyl group ([M-15]⁺) or a trimethylsilyl group ([M-73]⁺). nih.govnih.gov Fragmentation of the dodecyl chain is also expected, leading to a series of peaks separated by 14 mass units (CH₂). The presence of the phosphorus and silicon atoms would give rise to characteristic isotopic patterns in the mass spectrum.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
394 [M]⁺
379 [M - CH₃]⁺
321 [M - Si(CH₃)₃]⁺
221 [M - C₁₂H₂₅]⁺
73 [Si(CH₃)₃]⁺

X-ray Crystallography for Single-Crystal Structural Determination

Conformation Analysis of the Dodecyl Chain and Silyl Groups

The conformational landscape of this compound is primarily determined by the rotational degrees of freedom within the dodecyl chain and around the phosphorus-oxygen-silicon (P-O-Si) linkages. Due to the absence of specific experimental data for this compound, the following analysis is based on theoretical considerations and experimental findings for structurally related long-chain alkylphosphonic acids and silyl phosphate (B84403) esters.

The rotation around the P-O-Si linkage is expected to have a relatively low energy barrier, allowing the trimethylsilyl groups to adopt various orientations. However, steric repulsion between the two bulky TMS groups and the dodecyl chain will likely favor conformations that maximize their separation. It is anticipated that the two TMS groups will be oriented away from each other to minimize steric clash. The rotational dynamics of the methyl groups on the silicon atoms are very rapid, and they can be considered as freely rotating at ambient temperatures.

ParameterPredicted Value/BehaviorBasis of Prediction
Dodecyl Chain ConformationPredominantly all-trans in ordered states; mixture of trans and gauche in solution/amorphous state.Based on studies of long-chain alkylphosphonic acids.
P-O-Si Bond Angle~130-145°Inferred from data on silyl phosphate esters.
Trimethylsilyl Group RotationRelatively free rotation around the O-Si bond, with orientations influenced by steric hindrance.General principles of conformational analysis and data from related silyl compounds. wikipedia.org

Electron Microscopy and Surface Analytical Techniques (e.g., XPS, EDXS) for Material Characterization

Electron microscopy and surface-sensitive analytical techniques are indispensable for characterizing materials incorporating this compound, particularly when it is used to modify surfaces or as a component in thin films. These techniques provide information on elemental composition, chemical states, and surface morphology.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical environment of the near-surface region of a material. For a surface modified with this compound, XPS would provide quantitative information about the presence of carbon, oxygen, phosphorus, and silicon.

Based on studies of dodecylphosphonic acid self-assembled monolayers (SAMs) on various oxide surfaces, the following binding energies for the core levels can be predicted. The C 1s spectrum is expected to show a primary peak around 285.0 eV, corresponding to the aliphatic carbon chain (C-C, C-H). The P 2p peak would be indicative of the phosphonate group, with an expected binding energy in the range of 133-134 eV. The Si 2p peak, characteristic of the trimethylsilyl groups, would appear around 102-103 eV. The O 1s spectrum would likely be more complex, with contributions from the P=O and P-O-Si linkages.

Core LevelPredicted Binding Energy (eV)Corresponding Functional Group
C 1s~285.0Aliphatic chain (C-C, C-H)
P 2p~133-134Phosphonate (-PO(OSi(CH₃)₃)₂)
Si 2p~102-103Trimethylsilyl (-Si(CH₃)₃)
O 1s~531-533P=O and P-O-Si

Energy-Dispersive X-ray Spectroscopy (EDXS)

Energy-Dispersive X-ray Spectroscopy (EDXS), often coupled with Scanning Electron Microscopy (SEM), provides elemental analysis of a sample. EDXS can be used to create elemental maps, showing the spatial distribution of different elements on a surface. For a material containing this compound, EDXS would be able to detect the presence of phosphorus and silicon.

While specific EDXS data for this compound is not available, analysis of related materials such as phosphosilicate glass (PSG) films demonstrates the capability of this technique. researchgate.net In an EDXS spectrum of a this compound-containing material, characteristic X-ray emission lines for phosphorus (Kα at ~2.01 keV) and silicon (Kα at ~1.74 keV) would be observed. Elemental mapping would reveal the distribution of these elements, which would be expected to be co-located if the molecule is intact on the surface.

ElementCharacteristic X-ray LineExpected Energy (keV)
Silicon (Si)~1.74
Phosphorus (P)~2.01
Carbon (C)~0.28
Oxygen (O)~0.53

This table provides a summary of the expected elemental signals in an EDXS analysis. The relative intensities of these peaks would provide semi-quantitative information about the elemental composition of the analyzed region.

Theoretical and Computational Chemistry of Bis Trimethylsilyl Dodecylphosphonate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. For bis(trimethylsilyl)dodecylphosphonate, these calculations can predict its geometry, electronic landscape, and the energetics of its various forms.

Electronic Structure and Molecular Orbital Analysis

The key molecular orbitals to consider are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the non-bonding oxygen atoms of the phosphonate (B1237965) group, while the LUMO would likely be associated with the phosphorus-oxygen antibonding orbitals. The trimethylsilyl (B98337) groups, being electron-donating, would influence the electron density around the phosphonate core.

Table 1: Illustrative Molecular Orbital Data for a Model Alkylphosphonate

Molecular OrbitalEnergy (eV)Description
HOMO-7.5Localized on P-O non-bonding orbitals
LUMO1.2Associated with P=O antibonding orbitals
HOMO-LUMO Gap8.7Indicative of high kinetic stability

Note: This data is illustrative for a model compound and not specific to this compound.

Conformation and Energetics of the Dodecyl Chain

The long dodecyl chain of the molecule introduces a high degree of conformational flexibility. Understanding the preferred conformations and the energy landscape associated with their interconversion is critical for predicting the molecule's behavior in different environments.

DFT calculations can be used to determine the relative energies of different conformers of the dodecyl chain, such as the all-trans (linear) conformation versus various gauche (bent) conformations. The all-trans conformation is typically the lowest in energy in the gas phase, but interactions with solvents or other molecules can stabilize gauche conformers. Studies on similar long-chain molecules, like poly(acrylic acid)-graft-poly(ethylene oxide)-graft-dodecyl, have shown that hydrophobic and hydrophilic side-chains significantly affect the microscopic conformation. sikemia.com

Table 2: Relative Energies of Dodecyl Chain Conformations (Illustrative)

ConformationRelative Energy (kcal/mol)Dihedral Angle(s)
All-trans0.0All C-C-C-C angles are 180°
Single Gauche0.5 - 0.9One C-C-C-C angle is ~60°
Multiple Gauche> 1.0Multiple C-C-C-C angles are ~60°

Note: This data is based on general principles of alkane conformational analysis.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions in condensed phases.

Conformational Dynamics in Solution and at Interfaces

In solution, the dodecyl chain of this compound will be in constant motion, exploring a vast landscape of possible conformations. MD simulations can track these conformational changes over time, revealing the flexibility of the chain and the timescale of its motions. unishivaji.ac.in

At an interface, for example between water and a non-polar solvent, the molecule is expected to exhibit amphiphilic behavior. The polar phosphonate headgroup would prefer to interact with the aqueous phase, while the non-polar dodecyl tail would extend into the non-polar phase. MD simulations can model this behavior and predict the orientation and dynamics of the molecule at the interface.

Interaction with Solvents and Other Molecules

The interaction of this compound with its surrounding environment is crucial for its application. MD simulations can quantify the interaction energies between the molecule and various solvents.

In a polar solvent like water, the phosphonate group would form hydrogen bonds with water molecules. In contrast, the dodecyl chain would experience hydrophobic interactions, leading to an ordering of water molecules around it. In a non-polar solvent, van der Waals interactions would dominate. The trimethylsilyl groups add steric bulk and can influence how solvents access the phosphonate core.

Table 3: Illustrative Interaction Energies from MD Simulations

Interacting PairInteraction Energy (kcal/mol)Primary Interaction Type
Phosphonate-Water-15 to -25Hydrogen Bonding
Dodecyl-Water-0.5 to -1.5Hydrophobic
Phosphonate-Hexane-2 to -5Dipole-Induced Dipole
Dodecyl-Hexane-8 to -12Van der Waals

Note: These values are illustrative and depend heavily on the specific force field and simulation parameters used.

Reaction Mechanism Modeling

Computational chemistry can be used to model the mechanisms of reactions involving this compound. A key reaction for silyl (B83357) phosphonates is their hydrolysis to form the corresponding phosphonic acid. This is often achieved through reactions like the McKenna reaction, which involves the use of a bromotrimethylsilane (B50905). The cleavage of the P-O-Si bond can also be achieved with other reagents.

Theoretical modeling can elucidate the transition states and intermediates involved in these reactions. For instance, the hydrolysis of the trimethylsilyl ester can be modeled to determine the reaction pathway and the associated energy barriers. This can involve the nucleophilic attack of a water molecule on the silicon or phosphorus atom. The general mechanism for silylation reactions often proceeds via an SN2-Si mechanism.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This provides valuable information on the feasibility and kinetics of the reaction.

Elucidation of Synthetic Pathways and Transition States

The synthesis of this compound typically proceeds through the silylation of a corresponding phosphonic acid or its dialkyl ester. Two prominent methods for achieving this are the McKenna reaction and the silyl-Arbuzov variant of the Michaelis-Arbuzov reaction. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of these reactions. researchgate.netrsc.orgresearchgate.net

The McKenna reaction involves the dealkylation of a dialkyl dodecylphosphonate using a silylating agent, most commonly bromotrimethylsilane (BTMS). nih.govdoaj.org The reaction transforms the dialkyl phosphonate into a bis(trimethylsilyl) ester, which can then be easily converted to the desired phosphonic acid. nih.gov Experimental studies using isotopic labeling on model compounds have shown that the reaction proceeds via an attack of the terminal oxygen of the phosphonate on the silicon atom of the silylating agent. nih.gov

Computational models of this process would involve calculating the potential energy surface of the reaction. This would allow for the identification of the transition state, which represents the highest energy point along the reaction coordinate. The structure and energy of this transition state are critical for determining the reaction rate. For the McKenna reaction, the transition state would likely involve the simultaneous breaking of the P-O-alkyl bond and the formation of the P-O-silyl bond.

The silyl-Arbuzov reaction is another key synthetic route. nih.gov This variation of the Michaelis-Arbuzov reaction involves the reaction of a trivalent phosphorus compound, such as a silyl phosphite (B83602), with an alkyl halide. nih.govwikipedia.org The mechanism is initiated by the nucleophilic attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org A subsequent dealkylation step by the halide ion yields the final phosphonate product. wikipedia.org

Computational studies can elucidate the intricate details of these pathways. For instance, DFT calculations can be employed to compare the energy barriers of different potential reaction mechanisms, thereby determining the most favorable route. These calculations can also provide detailed geometries of the transition states, offering a three-dimensional picture of the atoms as the reaction progresses.

Below is a hypothetical data table illustrating the kind of information that can be obtained from a DFT study on the silylation of dodecylphosphonic acid.

Structure Description Relative Energy (kcal/mol)
ReactantsDodecylphosphonic acid + 2 TMS-Cl0.0
Transition State 1First silylation step+15.2
IntermediateMono(trimethylsilyl)dodecylphosphonate-5.4
Transition State 2Second silylation step+18.7
ProductsThis compound + 2 HCl-12.1

Note: The data in this table is illustrative and based on typical values for similar computational studies. It does not represent experimentally verified values for this specific reaction.

Computational Prediction of Reactivity and Selectivity

Beyond elucidating synthetic pathways, computational chemistry is instrumental in predicting the reactivity and selectivity of this compound in subsequent reactions. The electronic environment of the phosphorus atom and the nature of the trimethylsilyl groups significantly influence how the molecule interacts with other reagents.

DFT calculations can be used to determine various molecular properties that correlate with reactivity. For example, the calculation of atomic charges can indicate which sites in the molecule are most susceptible to nucleophilic or electrophilic attack. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

For this compound, a key aspect of its reactivity is the lability of the silicon-oxygen bond, which allows it to act as a silylating agent itself or to be easily hydrolyzed back to the phosphonic acid. Computational models can simulate these reactions, for instance, by modeling the interaction with a water molecule. By calculating the energy profile for the hydrolysis reaction, one can predict its feasibility and rate under different conditions.

Furthermore, computational methods can predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, if this compound were to react with an asymmetric substrate, DFT calculations could be used to determine the activation energies for the formation of all possible products. The product formed via the lowest energy transition state would be predicted as the major product.

The following table provides an example of how computational data could be used to predict the selectivity of a hypothetical reaction involving this compound.

Reaction Pathway Transition State Energy (kcal/mol) Predicted Product Ratio
Attack at Site A22.595%
Attack at Site B25.05%

Note: The data in this table is for illustrative purposes to demonstrate the application of computational chemistry in predicting reaction selectivity.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Coupling Agent and Surface Modifier

Bis(trimethylsilyl)dodecylphosphonate functions primarily as a pro-agent, which, upon hydrolysis, yields dodecylphosphonic acid. This resulting molecule is an effective coupling agent and surface modifier due to its amphiphilic nature, possessing a hydrophilic phosphonic acid head group and a long, hydrophobic dodecyl tail. The phosphonic acid group exhibits strong adhesion to a variety of metal oxide substrates, forming a robust link between the inorganic surface and the organic alkyl chain. hiyka.comsmolecule.com

Mechanism of Surface Adhesion and Interaction

The utility of this compound as a surface modifier is realized after the hydrolysis of its trimethylsilyl (B98337) (TMS) ester groups, typically facilitated by trace amounts of water, to form dodecylphosphonic acid. researchgate.netnih.govnih.gov This active molecule then readily adsorbs onto metal oxide surfaces. The phosphonic acid headgroup acts as a potent anchor, forming strong chemical bonds with the hydroxyl groups present on the surface of materials like aluminum oxide, titanium oxide, and stainless steel. acs.orgresearchgate.netethz.ch

The interaction is a form of chemisorption, where the phosphonic acid condenses with the surface hydroxyls (M-OH) to form stable, covalent M-O-P bonds. researchgate.netresearchgate.net The binding can occur in several modes, including bidentate and tridentate coordination, where two or three of the phosphonate (B1237965) oxygen atoms bind to the surface metal atoms. researchgate.netnih.gov This multi-point attachment contributes to the formation of a dense and robust monolayer. acs.org The long dodecyl chains then orient themselves away from the surface, driven by van der Waals interactions between adjacent chains. acs.org

Formation of Water-Repellent and Lubricated Surfaces

The self-assembly of dodecylphosphonic acid molecules on a substrate results in a highly organized, quasi-crystalline monolayer where the hydrophobic dodecyl chains are densely packed and exposed outwards. reinste.comrsc.org This well-ordered alkyl layer effectively masks the underlying hydrophilic oxide surface, drastically lowering its surface energy. Consequently, the surface becomes highly resistant to wetting by water, a property known as hydrophobicity or water-repellency. hiyka.comrsc.org

One of the explicit applications of this compound is to create such water-repellent surfaces. sikemia.com The resulting lubricated character of the surface can be attributed to the low coefficient of friction associated with the terminal methyl groups of the packed dodecyl chains, creating a smooth, non-polar interface. sikemia.com

Precursor for Functionalized Materials

The controlled surface modification enabled by this compound makes it an important precursor for a range of functionalized materials. Its ability to form well-defined organic layers on inorganic substrates is fundamental to creating advanced materials with tailored properties.

Integration into Self-Assembled Monolayers (SAMs)

This compound is a precursor for the formation of dodecylphosphonic acid self-assembled monolayers (SAMs). smolecule.com SAMs are single layers of molecules that spontaneously organize on a substrate, creating a surface with well-defined chemical and physical properties. ethz.ch The process involves immersing a substrate into a solution containing the precursor, which then hydrolyzes and self-assembles on the surface. ethz.ch

The formation of these dense, highly ordered monolayers is a key application for alkylphosphonic acids derived from their silyl (B83357) esters. acs.org These SAMs are used to precisely control surface properties such as wetting, adhesion, and corrosion resistance. hiyka.comsmolecule.com The dodecylphosphonic acid SAMs are noted for their high stability compared to other common SAM-forming molecules like thiols or carboxylic acids, especially on metal oxide surfaces. utwente.nl

Table 1: Research Findings on Dodecylphosphonic Acid SAMs

Property Finding Reference(s)
Adhesion Forms strong, covalent bonds with metal oxide surfaces via the phosphonate group. hiyka.comresearchgate.net
Ordering Creates densely packed, quasi-crystalline monolayers with a high degree of conformational order. acs.org
Surface Energy Significantly lowers the surface energy of substrates, imparting hydrophobic properties. hiyka.comrsc.org

| Stability | Exhibits high stability in aqueous environments on various oxide surfaces like Al₂O₃. | acs.org |

Development of Phosphonate-Based Coatings

The strong adhesion and ordering of phosphonate layers make them ideal for creating protective and functional coatings. hiyka.com Dodecylphosphonic acid, generated from this compound, is used to form condensed hydrophobic monolayers that can coat various materials, including nanoparticles. reinste.com These coatings are instrumental in providing corrosion resistance for metals like steel and aluminum by forming a protective barrier that prevents interaction with corrosive agents. smolecule.comethz.ch

The development of these coatings leverages the robust nature of the phosphonate-metal oxide bond, which ensures the durability and longevity of the protective film. researchgate.net

Applications in Polymer Chemistry

Phosphonates and phosphonic acids are versatile in polymer chemistry. They can be incorporated into polymer structures to impart specific functionalities. For instance, monomers containing phosphonic acid groups can be polymerized to create materials with strong adhesive properties or for biomedical applications. rsc.orgresearchgate.net

Polymers containing phosphonic acid functionalities, synthesized via techniques like RAFT polymerization, can be used to create block copolymers. researchgate.netacs.org These polymers can self-assemble into various nanostructures (spheres, worms, vesicles) and are used for applications such as the stabilization of nanoparticles or the creation of novel organic-inorganic nanocomposites. acs.org While direct polymerization of this compound is not a primary application, the phosphonate functional group it provides is central to the synthesis of these advanced polymer systems. mdpi.com The silyl-protected phosphonate can be incorporated into a monomer, polymerized, and then deprotected to yield the functional phosphonic acid polymer. acs.org

Modification of Polymer Properties (e.g., surface energy, compatibility)

The incorporation of this compound into a polymer matrix, either as a comonomer, an additive, or a surface grafting agent, can significantly modify the polymer's properties. The dodecyl chain is hydrophobic and can migrate to the polymer surface, leading to a reduction in surface energy. researchgate.net This alteration of surface properties is a common strategy to enhance biocompatibility or change the wetting characteristics of a polymer. mdpi.comnih.gov

Surface modification techniques are employed to alter the physicochemical properties of a polymer's surface without affecting its bulk characteristics. researchgate.net The introduction of phosphonate groups can improve adhesion to certain substrates and enhance flame retardancy. The long alkyl chain can act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the resulting polymer.

Furthermore, the presence of both a polar phosphonate group and a nonpolar dodecyl chain can improve the compatibility between different polymer blends or between a polymer and inorganic fillers. This compatibilizing effect is crucial in the development of advanced composite materials.

Table 2: Predicted Effects of this compound on Polymer Properties

Property ModifiedMode of ActionExpected Outcome
Surface Energy Migration of the dodecyl chain to the surface.Lowered surface energy, increased hydrophobicity.
Adhesion Interaction of the phosphonate group with substrates.Improved adhesion to metals and metal oxides.
Flame Retardancy Formation of a char layer upon combustion due to the phosphorus content.Enhanced resistance to fire.
Flexibility The long dodecyl chain increases free volume.Lowered glass transition temperature, increased flexibility.
Biocompatibility Altered surface chemistry and energy.Potentially improved biocompatibility for biomedical applications. nih.gov

This table represents predicted outcomes based on the known effects of long-chain alkyl phosphonates and surface modifiers.

Utilization in Organic Synthesis as a Building Block or Reagent

This compound is a valuable reagent in organic synthesis, primarily owing to the reactivity of the trimethylsilyl (TMS) groups. Silyl esters of phosphorus acids are known to be versatile intermediates. google.com

Introduction of Phosphonate Functionalities

One of the primary applications of this compound is as a precursor for the introduction of the dodecylphosphonate moiety into organic molecules. The trimethylsilyl groups are readily cleaved under mild hydrolytic conditions to yield the corresponding phosphonic acid. researchgate.net This method is advantageous as it avoids the harsh conditions often required for the hydrolysis of dialkyl phosphonates.

The reaction of bis(trimethylsilyl) phosphonites with various electrophiles is a well-established method for forming P-C bonds. nih.gov For example, they can undergo nucleophilic attack on aldehydes, ketones, and imines to produce α-hydroxy- and α-aminophosphinates. nih.gov This reactivity allows for the synthesis of a wide array of complex molecules containing the dodecylphosphonate group.

The general reaction for the deprotection of the silyl groups can be represented as:

(CH₃)₃SiO-P(O)(C₁₂H₂₅)-OSi(CH₃)₃ + 2 H₂O → HO-P(O)(C₁₂H₂₅)-OH + 2 (CH₃)₃SiOH

This straightforward conversion makes this compound a convenient and storable source of dodecylphosphonic acid for various synthetic applications.

Stereoselective Synthesis Applications

While specific studies on the stereoselective applications of this compound are not available, the broader class of silyl phosphonates and related phosphorus reagents are known to participate in stereoselective reactions. For instance, the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate carbanions to convert carbonyl compounds into alkenes, can be highly stereoselective. researchgate.net The stereochemical outcome of such reactions can be influenced by the nature of the substituents on the phosphorus atom.

In the context of this compound, its derivatives could potentially be employed in stereoselective syntheses. The bulky dodecyl group might exert a steric influence on the transition state of a reaction, thereby favoring the formation of one stereoisomer over another. Moreover, chiral auxiliaries could be attached to the phosphonate group to induce asymmetry in reactions at adjacent centers. The development of silicon-stereogenic silylboranes from hydrosilanes has opened avenues for the stereospecific synthesis of chiral organosilicon compounds, and analogous strategies could potentially be explored with chiral phosphonates. chemrxiv.orgchemrxiv.org

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of long-chain alkylphosphonates is a cornerstone for accessing materials like bis(trimethylsilyl)dodecylphosphonate. While traditional methods like the Michaelis-Arbuzov and Hirao reactions are established, future efforts are focused on developing more efficient, sustainable, and scalable synthetic strategies.

Emerging research highlights catalyst-free and solvent-free approaches. For instance, a remarkable catalyst-free photochemical hydrophosphination of olefins using bis(trimethylsilyl)phosphonite has been demonstrated. acs.orgnih.gov This method, which proceeds under UV irradiation, avoids the need for metal catalysts and can be performed without a glovebox, representing a significant step towards greener phosphonate (B1237965) synthesis. acs.orgnih.gov Another promising route involves the direct phosphonylation of alkyl bromides with red phosphorus in a multiphase system, which can produce long-chain n-alkylphosphonic acids in high yields. researchgate.net Research into optimizing these methods for substrates like dodecyl bromide could lead to more direct and cost-effective production of the precursors for this compound. Further exploration into alternative, milder reaction conditions, such as those mediated by Lewis acids or visible light, is also an active area of investigation. nih.govorganic-chemistry.org

Synthetic ApproachKey FeaturesPotential AdvantagesRelevant Findings
Photochemical Hydrophosphination Catalyst-free, solvent-free, UV irradiationEnvironmentally friendly, simplified purification, high yieldEffective for various olefins, including unactivated ones, with subsequent post-functionalization options. acs.orgnih.gov
Red Phosphorus Alkylation Use of elemental phosphorus, phase-transfer catalysisCost-effective starting material, straightforward processAchieves high yields (up to 91%) for long-chain alkylphosphonic acids. researchgate.net
Palladium-Catalyzed Cross-Coupling Microwave irradiation, Pd(PPh3)4 catalystRapid reaction times ( <10 min), quantitative yieldsEffective for coupling H-phosphonate diesters with aryl/vinyl halides. organic-chemistry.org

Exploration of New Chemical Transformations and Derivatizations

The reactivity of the bis(trimethylsilyl) group is central to the utility of this compound as a synthetic intermediate. These silyl (B83357) ester groups are readily cleaved, providing a gateway to a variety of functionalized phosphonates. A key transformation is the hydrolysis to the corresponding n-dodecylphosphonic acid, a crucial compound for surface modification. tandfonline.comreinste.com

Future research will likely focus on expanding the repertoire of chemical transformations. For example, bis(trimethylsilyl) phosphonates can be converted into the corresponding phosphonyl dichlorides by reacting with phosphorus pentachloride under mild, neutral conditions. oup.com These highly reactive dichlorides serve as precursors for a wide array of other phosphonate derivatives, including amides and esters, that are otherwise difficult to synthesize. oup.com

Furthermore, the dodecyl chain itself offers opportunities for derivatization, although this is less explored. Introducing functional groups along the alkyl backbone could create novel bifunctional molecules with tailored properties for applications in areas like drug delivery or as specialized ligands. The development of selective C-H activation/functionalization methods for long alkyl chains would be a significant breakthrough in this context. Post-functionalization of related compounds has been shown to successfully yield H-phosphinates, phosphonates, and thiophosphonates, demonstrating the versatility of the phosphonate core. acs.orgnih.gov

Integration into Advanced Functional Materials and Nanomaterials

Phosphonates are increasingly recognized for their potential in materials science due to their strong binding affinity to metal oxide surfaces, thermal stability, and structural versatility. researchgate.netacs.org The dodecylphosphonic acid derived from this compound is particularly valuable for surface functionalization. It can form self-assembled monolayers (SAMs) on various substrates, such as metal oxides, to tune surface energy, hydrophobicity, and work function. chemicalbook.com

Emerging opportunities lie in the integration of such long-chain phosphonates into more complex, hierarchically structured materials. researchgate.netacs.org This includes:

Nanoparticle Functionalization : Coating nanoparticles (e.g., quantum dots, metal oxides) with dodecylphosphonic acid can improve their dispersibility in non-polar solvents and create stable, hydrophobic surfaces. reinste.comtaylorandfrancis.com This is critical for applications in electronics, catalysis, and biomedical imaging.

Metal-Organic Frameworks (MOFs) : While bisphosphonates are common linkers in MOFs, the use of monofunctional long-chain phosphonates can act as surface modifiers or pore-lining groups to control the chemical environment within the framework. mdpi.comnih.govrice.edu This could lead to MOFs with tailored adsorption properties for specific molecules.

Hybrid Materials : Phosphonate-functionalized polymers, such as polypropylenes and polycarbonates, are being developed as advanced flame retardants. acs.orgmdpi.com The dodecyl chain could enhance compatibility with polymer matrices, while the phosphonate group provides flame retardancy through condensed-phase mechanisms. acs.org Research into nanoporous metal phosphates derived from phosphonate precursors has also shown promise for energy storage applications, such as supercapacitors. nih.gov

Computational Design and Prediction of Novel Phosphonate-Based Compounds

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new materials. Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models are becoming indispensable in phosphonate research. nih.govresearchgate.net

Future work in this area will likely involve:

Predictive Modeling : Developing robust QSPR models to predict the properties of novel phosphonate-based compounds. nih.govresearchgate.net This can include predicting their binding affinity to different surfaces, their thermal stability, or even their biological activity, thereby guiding synthetic efforts towards molecules with desired characteristics. nih.govfrontiersin.org

Mechanism Elucidation : Using DFT calculations to understand reaction mechanisms for phosphonate synthesis and transformation. mdpi.com This insight can help optimize reaction conditions, improve yields, and predict the feasibility of new synthetic routes.

Materials by Design : Computationally designing novel phosphonate linkers for MOFs or other functional materials. nih.gov By simulating the assembly process and predicting the resulting structure and properties (e.g., pore size, gas sorption capacity), researchers can identify promising candidates for synthesis. For example, modeling can help understand how the steric hindrance of different organic groups on the phosphonate affects the final crystal packing and material properties. mdpi.com

Computational MethodApplication AreaResearch GoalKey Insights
QSPR Property PredictionPredict toxicity or other biological activities of phosphonate derivatives. nih.govresearchgate.netModels can relate molecular descriptors (volume, charge) to experimental data, guiding safer design. nih.gov
DFT Mechanistic StudiesElucidate reaction pathways and transition states in phosphonate synthesis.Can reveal the role of catalysts and intermediates, leading to optimized reaction conditions. mdpi.com
Molecular Dynamics Material SimulationSimulate the self-assembly of phosphonate monolayers on surfaces or the structure of phosphonate-based glasses. ucl.ac.ukProvides insights into structural features and hydration properties at the molecular level. ucl.ac.uk

Synergistic Approaches Combining Synthesis, Characterization, and Modeling

The most significant advances will likely come from integrated approaches that combine synthetic chemistry, advanced characterization techniques, and computational modeling. dntb.gov.ua This synergistic loop allows for a more rational and efficient design-build-test-learn cycle.

For instance, high-throughput synthesis methods are being developed to rapidly create libraries of phosphonate-based materials under various conditions. researchgate.net These libraries can then be quickly screened using advanced characterization techniques (e.g., powder X-ray diffraction, scanning electron microscopy). researchgate.net The large datasets generated can be used to train machine learning models to identify structure-property relationships and predict optimal synthesis conditions. plos.org

A typical synergistic workflow might involve:

Design : Using computational modeling to predict the structure and properties of a novel phosphonate-based material. nih.govucl.ac.uk

Synthesis : Developing an efficient synthetic route, perhaps guided by mechanistic insights from DFT, to produce the target compound. organic-chemistry.orgresearchgate.net

Characterization : Thoroughly analyzing the synthesized material's structure and performance using techniques like NMR, mass spectrometry, and thermal analysis. acs.orgnih.govresearchgate.net

Learn & Refine : Feeding the experimental results back into the computational models to refine their predictive power and guide the design of the next generation of materials. grantome.com

This integrated approach is crucial for tackling complex challenges, such as developing phosphonate-based materials for specific catalytic, separation, or biomedical applications. acs.orgrsc.org

Q & A

Basic: What are the optimal conditions for synthesizing Bis(trimethylsilyl)dodecylphosphonate to ensure high yield and purity?

Answer: Synthesis typically involves silylation of the parent phosphonic acid using bis(trimethylsilyl) reagents. Key parameters include:

  • Temperature: Maintain 60–80°C to accelerate silylation while avoiding decomposition.
  • Solvent: Use anhydrous tetrahydrofuran (THF) or dichloromethane to prevent hydrolysis of the silylating agent .
  • Purification: Employ vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via ³¹P NMR to confirm complete silylation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ³¹P NMR: Critical for verifying phosphonate structure and monitoring reaction progress (expected δ: 15–25 ppm).
  • ¹H/¹³C NMR: Confirm trimethylsilyl groups (δ ~0.1 ppm for Si(CH₃)₃) and alkyl chain integrity.
  • FT-IR: Look for P=O stretches (~1250 cm⁻¹) and Si-C vibrations (~840 cm⁻¹).
  • Mass Spectrometry (ESI or EI): Confirm molecular ion peaks and fragmentation patterns.
    Note: Perform analyses under inert conditions to prevent hydrolysis .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points, solubility) across studies?

Answer:

  • Purity Assessment: Use HPLC or GC-MS to rule out impurities affecting physical measurements.
  • Standardized Protocols: Replicate experiments using identical solvents, temperatures, and equipment (e.g., differential scanning calorimetry for melting points).
  • Literature Cross-Validation: Compare data with structurally analogous compounds, such as bis(trimethylsilyl)amido metal complexes, to identify systematic errors .

Advanced: What methodologies are recommended for studying the thermal stability and decomposition pathways of this compound?

Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures under nitrogen/air.
  • DSC: Identify phase transitions or exothermic decomposition events.
  • GC-MS Post-Decomposition: Analyze volatile byproducts (e.g., trimethylsilanol) to infer cleavage mechanisms.
  • In Situ IR Spectroscopy: Monitor real-time structural changes during heating .

Basic: What are the critical considerations for handling and storing this compound to prevent degradation?

Answer:

  • Moisture Control: Store under argon/nitrogen in flame-sealed ampules or desiccators.
  • Temperature: Avoid prolonged exposure to >40°C; refrigerate for long-term stability.
  • Material Compatibility: Use glass or PTFE containers; avoid metals or oxidizers that may catalyze decomposition .

Advanced: How can computational chemistry predict the reactivity of this compound in catalytic systems?

Answer:

  • DFT Calculations: Model electron density distribution to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate interactions with metal surfaces or solvents to guide experimental design.
  • QSPR Models: Corrogate structure-activity relationships using descriptors like logP and Hammett constants .

Basic: What purification methods are effective for this compound post-synthesis?

Answer:

  • Fractional Distillation: Effective for separating silylated products from unreacted starting materials.
  • Recrystallization: Use hexane at low temperatures (-20°C) to isolate crystalline fractions.
  • Flash Chromatography: Optimize with silica gel and non-polar eluents to minimize hydrolysis .

Advanced: What strategies can investigate the interaction of this compound with metal surfaces for corrosion inhibition?

Answer:

  • Electrochemical Impedance Spectroscopy (EIS): Measure corrosion resistance in electrolyte solutions.
  • XPS/SEM-EDS: Analyze surface adsorption and elemental composition post-exposure.
  • Langmuir Trough Studies: Quantify monolayer formation and packing efficiency on metal substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.